molecular formula C11H9FN2O B5339462 (3-Fluorophenyl)-(3-methylpyrazol-1-yl)methanone CAS No. 957484-19-4

(3-Fluorophenyl)-(3-methylpyrazol-1-yl)methanone

Cat. No.: B5339462
CAS No.: 957484-19-4
M. Wt: 204.20 g/mol
InChI Key: LUXLEGYEQUJTOC-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)-(3-methylpyrazol-1-yl)methanone is an organic compound that features a fluorinated phenyl group and a methyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)-(3-methylpyrazol-1-yl)methanone typically involves the reaction of 3-fluorobenzoyl chloride with 3-methylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)-(3-methylpyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluorophenyl)-(3-methylpyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorinated phenyl group enhances its binding affinity and selectivity towards certain biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)-(3-methylpyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity, while the pyrazole ring contributes to its overall stability and reactivity. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)-(3-methylpyrazol-1-yl)methanone
  • (3-Bromophenyl)-(3-methylpyrazol-1-yl)methanone
  • (3-Iodophenyl)-(3-methylpyrazol-1-yl)methanone

Uniqueness

(3-Fluorophenyl)-(3-methylpyrazol-1-yl)methanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound often exhibits enhanced stability, binding affinity, and reactivity compared to its halogenated counterparts, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3-fluorophenyl)-(3-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-5-6-14(13-8)11(15)9-3-2-4-10(12)7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXLEGYEQUJTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221885
Record name (3-Fluorophenyl)(3-methyl-1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957484-19-4
Record name (3-Fluorophenyl)(3-methyl-1H-pyrazol-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957484-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)(3-methyl-1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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